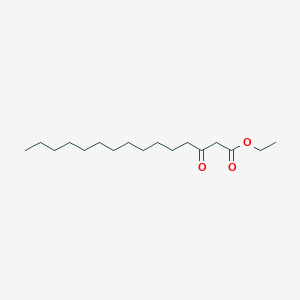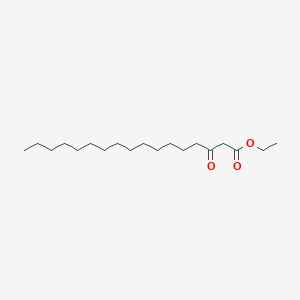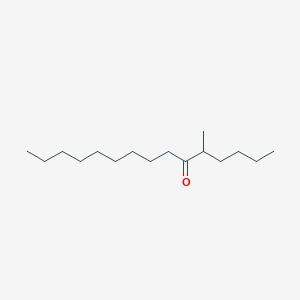
Ethyl 3-oxopentadecanoate
Vue d'ensemble
Description
Ethyl 3-oxopentadecanoate is a useful research compound. Its molecular formula is C17H32O3 and its molecular weight is 284.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-oxopentadecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-oxopentadecanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymerization and Functionalization Applications
- Catalysis in Polymerization: Ethyl 3-oxopentadecanoate is involved in polymerization processes. Group 3 metal catalysts have been studied for their role in polymerizing ethylene and α-olefins, which may include compounds like Ethyl 3-oxopentadecanoate (Gromada, Carpentier, & Mortreux, 2004).
Chemical Synthesis and Functionalization
- Synthesis of Functionalized Compounds: Research includes the synthesis of various functionalized compounds using Ethyl 3-oxopentadecanoate or related esters. For instance, the synthesis of certain derivatives using barbituric acid, aromatic aldehydes, and ethyl 3-oxobutanoate has been explored (Li, Shi, Yang, Kang, & Zhang, 2014).
- Formation of Fluorescent Compounds: Ethyl 3-oxopentadecanoate is used in creating new fluorescent compounds with potential applications in liquid crystal displays (Bojinov & Grabchev, 2003).
Pharmacological and Biomedical Research
- Investigational Pharmaceutical Compounds: In pharmacological research, certain derivatives of Ethyl 3-oxopentadecanoate have been studied for their polymorphism, which is crucial in understanding the properties of pharmaceutical compounds (Vogt, Williams, Johnson, & Copley, 2013).
Sustainability and Environmental Impact
- Sustainability Metrics in Chemical Processes: The compound is also relevant in studies focusing on sustainability metrics in chemical processes, such as the catalytic production of higher alcohols from ethanol. This highlights its role in environmentally sustainable chemical production (Patel, Telalović, Bitter, Worrell, & Patel, 2015).
Propriétés
IUPAC Name |
ethyl 3-oxopentadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O3/c1-3-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20-4-2/h3-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVQPRSAFCRDTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)CC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-Bromo-2-chlorodibenzo[b,d]furan](/img/structure/B8223467.png)


